![molecular formula C14H15NOS B14361446 (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone CAS No. 90695-86-6](/img/structure/B14361446.png)
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone typically involves the reaction of 3-methyl-1,2-thiazole with 4-(propan-2-yl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole or phenyl rings.
科学研究应用
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Imidazole Derivatives: Compounds like metronidazole and omeprazole contain a similar five-membered ring structure with nitrogen atoms and have various pharmacological properties.
Uniqueness
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is unique due to its specific substitution pattern on the thiazole and phenyl rings, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
90695-86-6 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC 名称 |
(3-methyl-1,2-thiazol-5-yl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C14H15NOS/c1-9(2)11-4-6-12(7-5-11)14(16)13-8-10(3)15-17-13/h4-9H,1-3H3 |
InChI 键 |
IFSFBHJEVXUDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1)C(=O)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



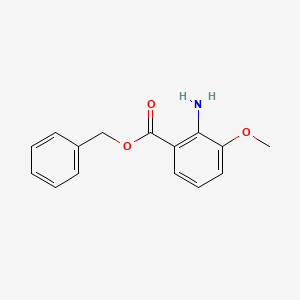
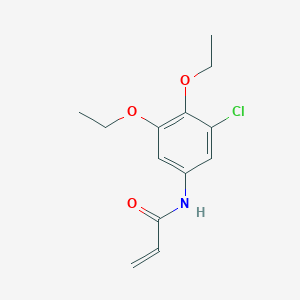
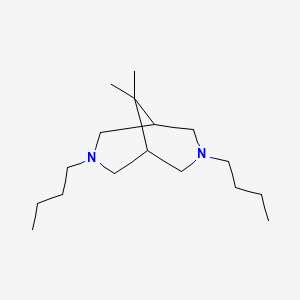
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
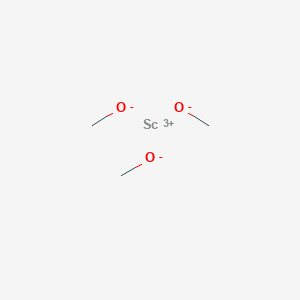
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)

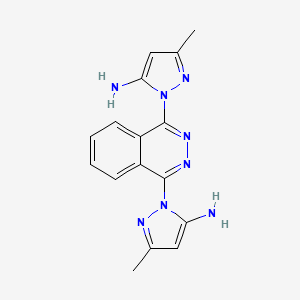
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
